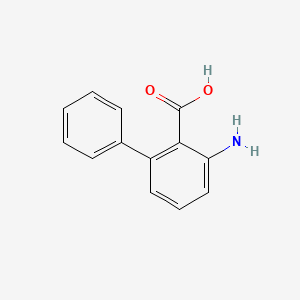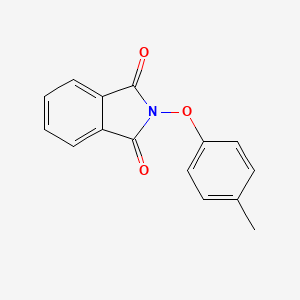
2-(p-Tolyloxy)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Tolyloxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an isoindoline-1,3-dione core with a p-tolyloxy substituent at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyloxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with p-toluidine in the presence of a suitable solvent and catalyst. One common method is the condensation reaction in toluene solvent under reflux conditions for 24 hours . Another approach involves the use of solventless conditions with simple heating, which aligns with green chemistry principles .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using phthalic anhydride and p-toluidine. The process can be optimized for higher yields and purity by employing efficient catalysts and reaction conditions. The use of environmentally friendly methods, such as solventless reactions, is also gaining traction in industrial settings .
化学反应分析
Types of Reactions
2-(p-Tolyloxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological activities .
科学研究应用
2-(p-Tolyloxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Industry: It is used in the production of dyes, pigments, and polymer additives.
作用机制
The mechanism of action of 2-(p-Tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . Additionally, it may inhibit β-amyloid protein aggregation, indicating a possible role in the treatment of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: The parent compound with a similar core structure.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents at the nitrogen atom.
Phthalimide Derivatives: Compounds with a similar isoindoline-1,3-dione core but different substituents.
Uniqueness
2-(p-Tolyloxy)isoindoline-1,3-dione is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for diverse applications .
属性
分子式 |
C15H11NO3 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
2-(4-methylphenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-10-6-8-11(9-7-10)19-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 |
InChI 键 |
GTIRZIHHDARMNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)ON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13016514.png)
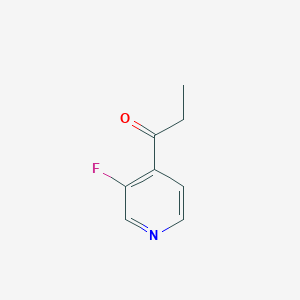
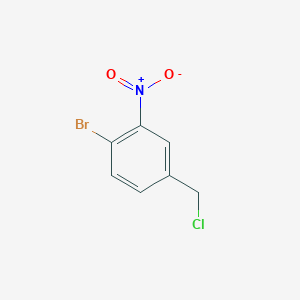
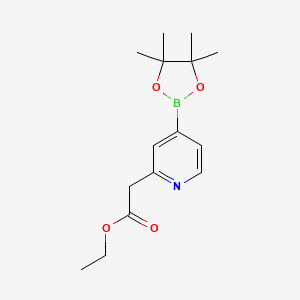
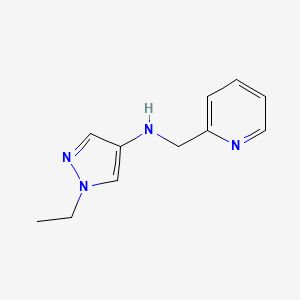

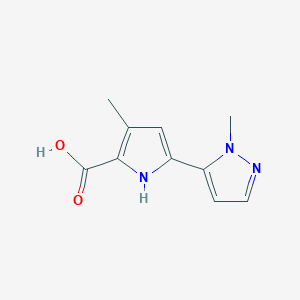
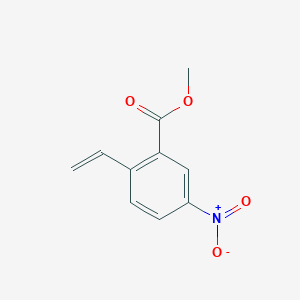

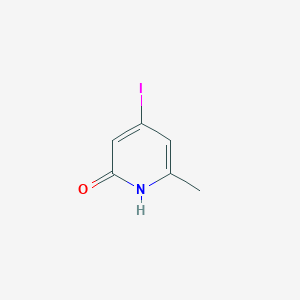
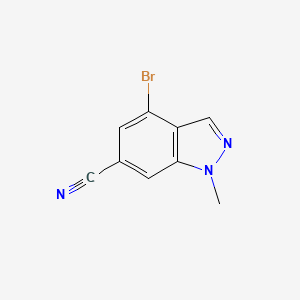
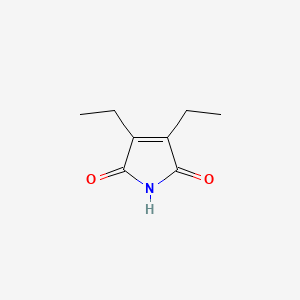
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
